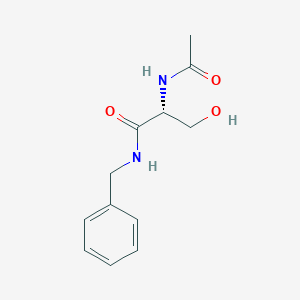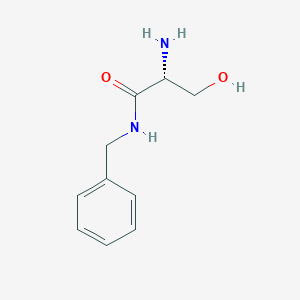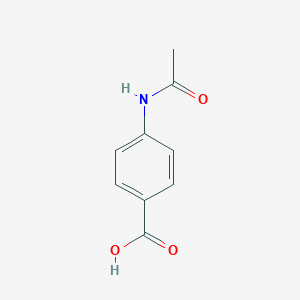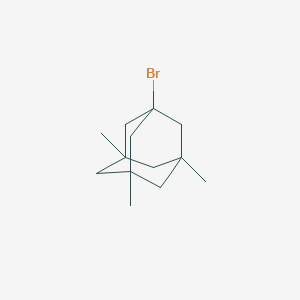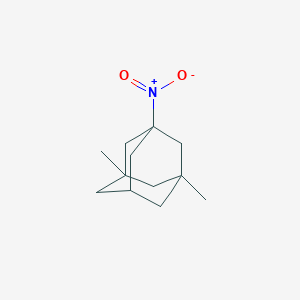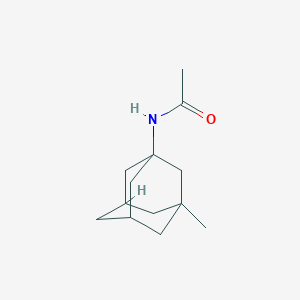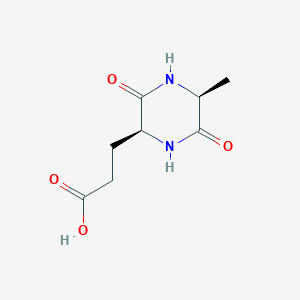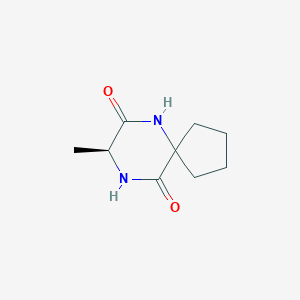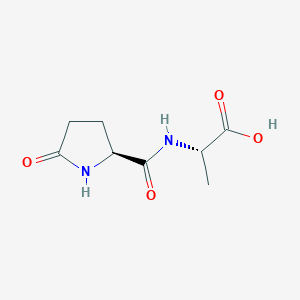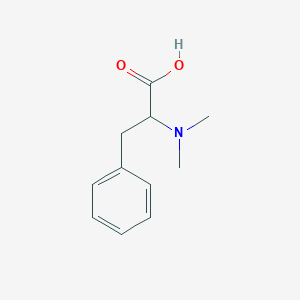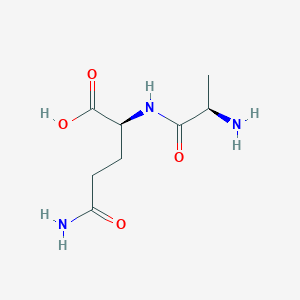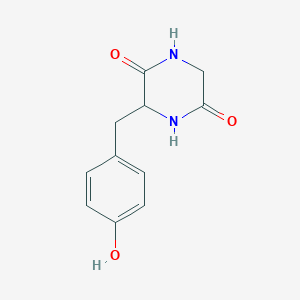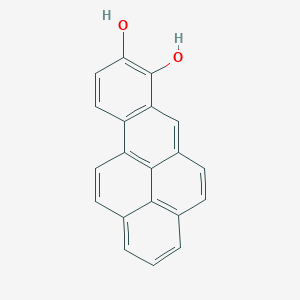
ベンゾ(a)ピレン-7,8-ジオール
概要
説明
Benzo(a)pyrene-7,8-diol is a metabolite of benzo(a)pyrene, a polycyclic aromatic hydrocarbon. This compound is formed through the metabolic activation of benzo(a)pyrene, which is a known carcinogen. Benzo(a)pyrene-7,8-diol is significant due to its role in the formation of DNA adducts, leading to mutagenesis and carcinogenesis .
科学的研究の応用
Benzo(a)pyrene-7,8-diol is extensively studied in scientific research due to its role in carcinogenesis. Its applications include:
Chemistry: Used as a model compound to study the metabolic activation of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with DNA and the formation of DNA adducts.
Medicine: Studied for its role in cancer development and potential therapeutic interventions.
作用機序
Target of Action
Benzo(a)pyrene-7,8-diol primarily targets cytochrome P450 enzymes , specifically CYP1A1 and CYP1B1 . These enzymes play a central role in the metabolic activation of the compound, which is essential for the formation of DNA adducts .
Mode of Action
The compound interacts with its targets through a series of metabolic transformations. Initially, CYP1A1 or CYP1B1 metabolizes Benzo(a)pyrene to form Benzo(a)pyrene-7,8-epoxide . This intermediate is then transformed to Benzo(a)pyrene-7,8-diol by microsomal epoxide hydrolase (EPHX1). Finally, Benzo(a)pyrene-7,8-diol is catalyzed to BPDE (Benzo[a]pyrene-7,8-diol-9,10-epoxide), the major carcinogenic intermediate of Benzo(a)pyrene, by CYP1A1 or CYP1B1 .
Biochemical Pathways
The biochemical pathway involves several enzymatic steps leading to the formation of highly reactive electrophilic intermediates. These intermediates form DNA adducts by covalent binding . The ultimate carcinogenic intermediate of Benzo(a)pyrene is (±)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) .
Pharmacokinetics
The pharmacokinetics of Benzo(a)pyrene-7,8-diol involve its metabolism by cytochrome P450 enzymes. The rate of metabolism varies among different variants of these enzymes . For instance, CYP1A1.1 showed the highest total metabolism of Benzo(a)pyrene, followed by CYP1A1.2 and CYP1A1.4 . These differences in enzyme kinetics must be considered when evaluating individual susceptibility to the compound’s effects .
Result of Action
The result of the compound’s action is the formation of DNA adducts, primarily at guanosine positions . This leads to mutations and malignant transformations . Moreover, Benzo(a)pyrene-7,8-diol exhibits free radical activity, inducing oxidative stress in cells . It produces reactive oxygen species (ROS), disturbs the activity of antioxidant enzymes, and reduces the level of non-enzymatic antioxidants .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is found in cigarette smoke, cooked food, and various combustion gases . Moreover, many different chemical agents, including 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), can induce CYP1A1, potentially aggravating the toxicity of Benzo(a)pyrene .
生化学分析
Biochemical Properties
Benzo(a)pyrene-7,8-diol interacts with various enzymes and proteins. One key enzyme is cytochrome P450 1B1, which metabolizes Benzo(a)pyrene-7,8-diol along the pathway to the postulated ultimate carcinogen, the diol epoxide 2 . This interaction is crucial in understanding the biochemical reactions involving Benzo(a)pyrene-7,8-diol .
Cellular Effects
Benzo(a)pyrene-7,8-diol influences various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism. The metabolism of Benzo(a)pyrene-7,8-diol by cytochrome P450 1B1 leads to the formation of metabolites that can potentially contribute to carcinogenesis .
Molecular Mechanism
The molecular mechanism of Benzo(a)pyrene-7,8-diol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The metabolism of Benzo(a)pyrene-7,8-diol by cytochrome P450 1B1 leads to the formation of the diol epoxide 2, a postulated ultimate carcinogen .
Temporal Effects in Laboratory Settings
The effects of Benzo(a)pyrene-7,8-diol change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of Benzo(a)pyrene-7,8-diol vary with different dosages in animal models. Studies have shown that high doses of Benzo(a)pyrene-7,8-diol can lead to toxic or adverse effects .
Metabolic Pathways
Benzo(a)pyrene-7,8-diol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 1B1 and cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
Benzo(a)pyrene-7,8-diol is transported and distributed within cells and tissues. Its interaction with transporters or binding proteins, as well as its effects on localization or accumulation, are significant in understanding its biochemical properties .
Subcellular Localization
The subcellular localization of Benzo(a)pyrene-7,8-diol and its effects on activity or function are crucial. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzo(a)pyrene-7,8-diol typically involves the initial formation of benzo(a)pyrene-7,8-epoxide, followed by hydrolysis by epoxide hydrolase to yield the dihydrodiol . The reaction conditions often include the use of cytochrome P450 enzymes and epoxide hydrolase in a controlled environment to ensure the formation of the desired diol.
Industrial Production Methods: Industrial production of benzo(a)pyrene-7,8-diol is not common due to its carcinogenic nature. in research settings, it is produced using recombinant enzymes in microsomal membranes, which mimic the metabolic processes in human cells .
化学反応の分析
Types of Reactions: Benzo(a)pyrene-7,8-diol undergoes several types of chemical reactions, including:
Oxidation: The diol can be further oxidized to form benzo(a)pyrene-7,8-dione.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The diol can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include cytochrome P450 enzymes and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like hydroxide ions are often employed.
Major Products:
Oxidation: Benzo(a)pyrene-7,8-dione.
Reduction: Reduced forms of the diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Benzo(a)pyrene-7,8-diol is unique due to its specific metabolic pathway and its potent carcinogenic properties. Similar compounds include:
- Benzo(a)pyrene-4,5-diol
- Benzo(a)pyrene-9,10-diol
- Benzo(a)pyrene-7,8-dione
These compounds share similar metabolic pathways but differ in their specific interactions with DNA and their carcinogenic potential .
特性
IUPAC Name |
benzo[a]pyrene-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKXMJCJEOUXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=C5O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205927 | |
| Record name | Benzo(a)pyrene-7,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57303-99-8 | |
| Record name | Benzo[a]pyrene-7,8-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57303-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene-7,8-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057303998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene-7,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[a]pyrene-7,8-diol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3CT9PL2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
